molecular formula C12H8Cl2N2O2S B5085072 4-Chlorophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate

4-Chlorophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate

Cat. No.: B5085072
M. Wt: 315.2 g/mol
InChI Key: SSXKJMHKLGFDHT-UHFFFAOYSA-N
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Description

4-Chlorophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate is a heterocyclic compound that features a pyrimidine ring substituted with chlorine and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate typically involves the reaction of 4-chlorophenyl 5-chloro-2-(methylsulfanyl)pyrimidine with a carboxylating agent under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the chlorine atoms or to convert the carboxylate group to an alcohol.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, dechlorinated products.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

4-Chlorophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to and inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(methylsulfanyl)pyrimidine-5-carbaldehyde
  • 4-Chloro-5-methoxy-2-methylsulfanyl-pyrimidine

Uniqueness

4-Chlorophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methylsulfanyl groups on the pyrimidine ring enhances its reactivity and potential for further functionalization, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(4-chlorophenyl) 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O2S/c1-19-12-15-6-9(14)10(16-12)11(17)18-8-4-2-7(13)3-5-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXKJMHKLGFDHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)OC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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